molecular formula C8H9ClF3NO B1422419 N-methyl-3-(trifluoromethoxy)aniline hydrochloride CAS No. 1201824-14-7

N-methyl-3-(trifluoromethoxy)aniline hydrochloride

Cat. No.: B1422419
CAS No.: 1201824-14-7
M. Wt: 227.61 g/mol
InChI Key: TVMPKHPYBZPMJR-UHFFFAOYSA-N
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Description

N-methyl-3-(trifluoromethoxy)aniline hydrochloride serves as a versatile small molecule scaffold and a key building block in modern medicinal chemistry and drug discovery programs . The incorporation of the trifluoromethoxy group is a strategic design element in the development of New Chemical Entities (NCEs) . This functional group can significantly influence a compound's pharmacological profile by modulating its lipophilicity, metabolic stability, and membrane permeability, which are critical parameters for optimizing drug candidates . Introducing a trifluoromethyl or trifluoromethoxy group into organic compounds is a prominent strategy in drug design, as it can affect lipophilicity, solubility, stability, molecular conformation, and pKa, potentially leading to improved biological activity . Furthermore, the -CF3 group is often used in medicinal chemistry to replace a methyl group, leveraging its higher electronegativity and inert carbon-fluorine linkages to enhance the properties of therapeutic candidates . As such, this aniline derivative is a valuable intermediate for synthesizing compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-3-(trifluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO.ClH/c1-12-6-3-2-4-7(5-6)13-8(9,10)11;/h2-5,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMPKHPYBZPMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201824-14-7
Record name Benzenamine, N-methyl-3-(trifluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201824-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-3-(trifluoromethoxy)aniline hydrochloride typically involves the introduction of the trifluoromethoxy group to an aniline derivative. One common method is the reaction of 3-nitroaniline with trifluoromethoxybenzene under catalytic conditions, followed by reduction of the nitro group to an amine. The methylation of the amine group is then achieved using methyl iodide in the presence of a base. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-3-(trifluoromethoxy)aniline hydrochloride can undergo oxidation reactions, typically forming N-oxide derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Pharmaceutical Development

N-methyl-3-(trifluoromethoxy)aniline hydrochloride is primarily utilized in the pharmaceutical industry for its potential therapeutic effects. The trifluoromethoxy group enhances the compound's lipophilicity and reactivity, making it a valuable building block in drug synthesis. Its structural characteristics allow for interactions with biological targets, which are crucial for drug development.

Case Study: Binding Affinity Studies
Recent studies have indicated that compounds with similar structures to this compound exhibit significant binding affinities to various receptors and enzymes. For instance, preliminary molecular docking studies suggest that this compound may interact with targets involved in neurological disorders, potentially leading to new treatments for conditions such as anxiety and depression.

Chemical Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the creation of more complex molecules. Its unique trifluoromethoxy substituent allows for diverse chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-methyl-4-(trifluoromethoxy)aniline hydrochlorideTrifluoromethoxy group at para positionDifferent electronic properties due to substitution position
3-(trifluoromethoxy)anilineLacks methyl substitution on nitrogenNo additional steric bulk from methyl group
N,N-dimethyl-3-(trifluoromethoxy)anilineDimethyl substitution on nitrogenIncreased steric hindrance affecting reactivity

The methyl substitution on the nitrogen atom combined with the trifluoromethoxy group enhances solubility and biological activity compared to similar compounds.

Biological Applications

In biological research, this compound is used as a probe in biochemical assays. Its ability to interact with enzymes makes it suitable for studying enzyme kinetics and mechanisms.

Example: Enzyme Interaction Studies
Research has shown that this compound can be employed to investigate enzyme-substrate interactions. By acting as a competitive inhibitor, it helps elucidate the binding sites and mechanisms involved in enzymatic reactions.

Industrial Applications

Beyond academic research, this compound has industrial applications in the production of specialty chemicals. Its unique properties allow it to be used in the formulation of agrochemicals and other industrial products.

Case Study: Agrochemical Synthesis
The compound has been explored for its role in synthesizing agrochemicals, where its trifluoromethoxy group contributes to the efficacy and stability of active ingredients .

Mechanism of Action

The mechanism by which N-methyl-3-(trifluoromethoxy)aniline hydrochloride exerts its effects depends on its application. In medicinal chemistry, the trifluoromethoxy group can interact with biological targets through hydrogen bonding and hydrophobic interactions, potentially affecting enzyme activity or receptor binding. The methyl group on the nitrogen can influence the compound’s pharmacokinetics by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₈H₁₀ClF₃NO
  • Molecular Weight : 228.62 g/mol (calculated)
  • CAS Number: Not explicitly provided in evidence, but related compounds (e.g., MM3 in ) have CAS 41419-59-4 for positional isomers.
  • Synthesis : Prepared via reactions involving N-methylamine hydrochlorides and cyanamides, as described in , which reports yields exceeding 35% under optimized conditions .

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

The trifluoromethoxy/methyl group’s position and substituent type significantly impact physicochemical and biological properties. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Reference
N-Methyl-3-(trifluoromethoxy)aniline HCl C₈H₁₀ClF₃NO 228.62 Discontinued 3-position -OCF₃; high synthetic utility but limited commercial availability.
N-Methyl-4-(trifluoromethoxy)aniline (MM3) C₈H₉F₃NO 207.16 41419-59-4 4-position -OCF₃; used in polymer device absorption studies. Purity ≥98% .
N-Methyl-3-(trifluoromethyl)aniline HCl C₈H₁₀ClF₃N 227.62 2026-70-2 -CF₃ at 3-position; higher lipophilicity. Used in PET radioligand synthesis .
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline HCl C₁₀H₁₂ClF₃NO₂ 278.66 Not provided -OCH₂CH₂OCH₃ and -CF₃ groups; LCMS m/z 362 [M+H]+; HPLC retention 1.19 min .
2-Methyl-4-(trifluoromethyl)aniline HCl (AN-6126) C₈H₁₀ClF₃N 227.62 23984-80-7 2-CH₃ and 4-CF₃; purity 95% .

Biological Activity

N-methyl-3-(trifluoromethoxy)aniline hydrochloride is an organic compound characterized by its trifluoromethoxy group, which significantly influences its chemical properties and biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Chemical Structure and Properties

The chemical formula of this compound is CHClFNO. The trifluoromethoxy group enhances the compound's solubility and reactivity, making it suitable for various chemical and biological applications. The presence of the nitrogen atom in the aniline group allows for diverse interactions with biological targets.

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds with similar structures, suggesting that this compound may exhibit notable pharmacological effects. The following sections outline specific areas of biological activity, including anticancer properties and enzyme inhibition.

Anticancer Activity

Several studies have investigated the antiproliferative effects of compounds related to this compound. For instance, derivatives with similar structural motifs have shown moderate to potent activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineIC50 (nM)Mechanism of Action
8qHeLa83Inhibition of tubulin polymerization
8rMDA-MB-231101Induction of apoptosis via mitochondrial pathway
8sA54991Cell cycle arrest in G2/M phase

These findings suggest that this compound may share similar mechanisms of action, potentially leading to the development of new anticancer agents.

Enzyme Inhibition

The trifluoromethoxy group has been associated with enhanced enzyme inhibition properties. For example, compounds containing this substituent have shown promising results in inhibiting malate dehydrogenase (MDH) enzymes, which are crucial for cancer cell survival.

Table 2: Inhibition Potency Against MDH Enzymes

Compound IDMDH1 IC50 (μM)MDH2 IC50 (μM)
5d0.94 ± 0.051.24 ± 0.13
5b>5>5

The data indicate that modifications to the phenyl ring can significantly affect inhibitory activity, emphasizing the importance of structural optimization in drug design.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of anilines similar to this compound. The study reported that compounds with a trifluoromethoxy substituent exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The incorporation of electron-withdrawing groups like -CF3 was found to improve binding affinity to target proteins involved in tumor progression.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis routes for N-methyl-3-(trifluoromethoxy)aniline hydrochloride?

  • Methodological Answer : Two primary methods are documented:

  • Route A : Reacting aniline hydrochlorides with N-methyl-N-arylcyanamides (e.g., 1-naphthylamine hydrochloride with N-methyl-N-(3-trifluoromethylphenyl)cyanamide) yields the product but with lower efficiency (~16%) .
  • Route B : Heating N-arylcyanamides with N-methylamine hydrochlorides (e.g., N-(naphthalen-1-yl)cyanamide with N-methyl-3-(trifluoromethyl)aniline hydrochloride) improves yields to ~35% under identical conditions (130°C in toluene) .
    • Recommendation : Route B is preferred for higher yields. Optimize solvent polarity and reaction time to reduce side products.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Key precautions include:

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .
  • First Aid : Immediate use of eye wash stations and safety showers for accidental exposure .
    • Training : Mandatory chemical hazard awareness programs covering SDS interpretation and spill management .

Q. Which analytical techniques are suitable for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) for purity analysis .
  • NMR : Confirm substitution patterns via 1H^1H and 13C^{13}C NMR, focusing on trifluoromethoxy (-OCF3_3) proton decoupling .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 236.05) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer :

  • Electronic Effects : The -OCF3_3 group is a strong para-director due to its electron-withdrawing nature, surpassing even amide groups in directing power .
  • Case Study : Nitration of N-acetyl-3-(trifluoromethoxy)aniline predominantly occurs at the 6-position (para to -OCF3_3), with minor 4-position substitution (~10%) . Computational modeling (DFT) can predict substituent effects to rationalize regioselectivity.

Q. How can researchers resolve contradictions in reported reaction yields across different synthetic routes?

  • Methodological Answer :

  • Variable Screening : Test parameters like catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (toluene vs. DMF), and temperature gradients .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates) that reduce yields .
  • Scale-Down : Replicate conflicting protocols at small scale to isolate critical variables (e.g., trace moisture sensitivity) .

Q. What strategies mitigate instability of the compound under acidic or basic conditions?

  • Methodological Answer :

  • pH Stability : The hydrochloride salt stabilizes the free base but hydrolyzes in aqueous solutions above pH 6. Use buffered systems (pH 4–5) during storage .
  • Derivatization : Protect the amine group via acetylation or tert-butoxycarbonyl (Boc) strategies during reactions requiring harsh conditions .

Q. How is this compound utilized in medicinal chemistry as a building block?

  • Methodological Answer :

  • Intermediate Role : It serves as a precursor for N-aryl-N′-methylguanidines, which are evaluated as PET radioligands for neurological targets .
  • Case Study : In Example 95 of a European patent, it was used to synthesize N-(3-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide, a potential kinase inhibitor .

Data Contradiction Analysis

Q. Discrepancies in nitration patterns of trifluoromethoxy-substituted anilines: How to validate proposed mechanisms?

  • Methodological Answer :

  • Isotopic Labeling : Use 15N^{15}N-labeled substrates to track nitration pathways via 15N^{15}N-NMR .
  • Competition Experiments : Compare nitration rates of -OCF3_3 vs. -NO2_2 substituted analogs to quantify directing effects .

Tables

Table 1 : Comparison of Synthesis Routes for this compound

MethodStarting MaterialsYieldConditionsReference
Route A (Amine + Cyanamide)1-Naphthylamine hydrochloride + Cyanamide16%130°C, toluene
Route B (Cyanamide + Amine HCl)N-(naphthalen-1-yl)cyanamide + N-methylamine HCl35%130°C, toluene

Table 2 : Key Spectral Data for Structural Confirmation

TechniqueKey ObservationsReference
1H^1H NMR (DMSO-d6)δ 7.45–7.55 (m, aromatic H), δ 3.10 (s, N-CH3)
HRMS[M+H]+^+ = 236.05 (calc. 236.06)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-(trifluoromethoxy)aniline hydrochloride
Reactant of Route 2
Reactant of Route 2
N-methyl-3-(trifluoromethoxy)aniline hydrochloride

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